molecular formula C46H61N11O12 B586788 H-D-Pyr-Val-Asn-Phe-Thr-DL-Pro-Ser-Trp-NH2 CAS No. 129536-34-1

H-D-Pyr-Val-Asn-Phe-Thr-DL-Pro-Ser-Trp-NH2

Cat. No.: B586788
CAS No.: 129536-34-1
M. Wt: 960.059
InChI Key: KNYYPYIKSOXJOI-SZNSBZIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-D-Pyr-Val-Asn-Phe-Thr-DL-Pro-Ser-Trp-NH2 is a synthetic peptide composed of nine amino acids Each amino acid in the sequence contributes to the overall structure and function of the peptide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Pyr-Val-Asn-Phe-Thr-DL-Pro-Ser-Trp-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of This compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing human error.

Chemical Reactions Analysis

Types of Reactions

H-D-Pyr-Val-Asn-Phe-Thr-DL-Pro-Ser-Trp-NH2: can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as tryptophan and cysteine.

    Reduction: This reaction can reduce disulfide bonds between cysteine residues.

    Substitution: Amino acid residues can be substituted with other amino acids to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Amino acid derivatives, coupling agents like HBTU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

H-D-Pyr-Val-Asn-Phe-Thr-DL-Pro-Ser-Trp-NH2: has several applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a bioactive peptide.

    Industry: Utilized in the development of new materials and biotechnological applications.

Mechanism of Action

The mechanism of action of H-D-Pyr-Val-Asn-Phe-Thr-DL-Pro-Ser-Trp-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the context in which the peptide is used and the specific targets involved.

Comparison with Similar Compounds

H-D-Pyr-Val-Asn-Phe-Thr-DL-Pro-Ser-Trp-NH2: can be compared to other peptides with similar sequences or functions. Some similar compounds include:

    H-D-Pyr-Val-Asn-Phe-Thr-DL-Pro-Ser-Tyr-NH2: A peptide with tyrosine instead of tryptophan, which may have different biological activities.

    H-D-Pyr-Val-Asn-Phe-Thr-DL-Pro-Ser-Gly-NH2: A peptide with glycine instead of tryptophan, which may affect its structural properties.

    H-D-Pyr-Val-Asn-Phe-Thr-DL-Pro-Ser-Trp-OH: A peptide with a free carboxyl group at the C-terminus instead of an amide group, which can influence its stability and interactions.

These comparisons highlight the uniqueness of This compound in terms of its specific amino acid sequence and the resulting properties and applications.

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S,3R)-1-[2-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H61N11O12/c1-23(2)37(55-40(63)29-15-16-36(61)50-29)45(68)53-32(20-35(47)60)41(64)52-31(18-25-10-5-4-6-11-25)42(65)56-38(24(3)59)46(69)57-17-9-14-34(57)44(67)54-33(22-58)43(66)51-30(39(48)62)19-26-21-49-28-13-8-7-12-27(26)28/h4-8,10-13,21,23-24,29-34,37-38,49,58-59H,9,14-20,22H2,1-3H3,(H2,47,60)(H2,48,62)(H,50,61)(H,51,66)(H,52,64)(H,53,68)(H,54,67)(H,55,63)(H,56,65)/t24-,29-,30+,31+,32+,33+,34?,37+,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYYPYIKSOXJOI-SZNSBZIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCCC1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]5CCC(=O)N5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H61N11O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

960.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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